molecular formula C15H16N6 B6470662 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640959-16-4

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6470662
CAS No.: 2640959-16-4
M. Wt: 280.33 g/mol
InChI Key: MNXSBSNCJHFPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile ( 2640959-16-4) is a heterocyclic compound with a molecular formula of C15H16N6 and a molecular weight of 280.33 g/mol . Its structure features a pyridine core linked to a methylpyridazine moiety via a piperazine linker, presenting it as a potential scaffold for medicinal chemistry and drug discovery research. Compounds containing pyridine and piperazine rings are recognized as privileged structures in pharmacology and are frequently investigated for their diverse biological activities . For instance, pyridine-carbonitrile derivatives have been explored for their antimicrobial and antiviral properties , while piperazine-based molecules are key components in various therapeutic agents . Furthermore, structurally similar pyridine-carbonitrile compounds have been identified as inhibitors of specific biological targets, such as the glutamine-peptide transaminase QPCT, which is relevant in oncology and immunology research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on applications of this chemical series.

Properties

IUPAC Name

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-4-5-15(19-18-12)21-9-7-20(8-10-21)14-3-2-6-17-13(14)11-16/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXSBSNCJHFPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-6-methylpyridazine

6-Methylpyridazin-3-ol is treated with phosphorus oxychloride (POCl₃) under reflux to yield 3-chloro-6-methylpyridazine. Reaction conditions (4 h, 110°C) afford 89% yield with minimal byproducts.

Piperazine Substitution

3-Chloro-6-methylpyridazine undergoes nucleophilic aromatic substitution with piperazine in dimethylacetamide (DMAc) at 80°C for 12 h. Excess piperazine (3.0 equiv) ensures complete conversion, yielding 4-(6-methylpyridazin-3-yl)piperazine (82% isolated yield).

Key Optimization Parameters :

  • Solvent : DMAc > DMF due to higher boiling point and reduced side reactions.

  • Stoichiometry : Piperazine in excess (3.0 equiv) prevents di-substitution.

Coupling of Pyridine-2-carbonitrile with Piperazine Intermediate

Nucleophilic Aromatic Substitution

3-Chloropyridine-2-carbonitrile reacts with 4-(6-methylpyridazin-3-yl)piperazine in the presence of potassium carbonate (K₂CO₃) and catalytic tetrabutylammonium iodide (TBAI) in acetonitrile. Heating at 90°C for 24 h provides the target compound in 68% yield.

Table 2: Reaction Conditions for Coupling

ParameterValue
SolventAcetonitrile
BaseK₂CO₃ (2.5 equiv)
CatalystTBAI (0.1 equiv)
Temperature90°C
Time24 h
Yield68%

Palladium-Mediated Buchwald-Hartwig Amination

An alternative method employs Pd₂(dba)₃ and Xantphos as a catalytic system, enabling coupling at lower temperatures (80°C). This approach achieves 74% yield with reduced reaction time (12 h).

Advantages :

  • Lower thermal degradation of sensitive intermediates.

  • Broader functional group tolerance.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity exceeding 98% is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 4.8 Hz, 1H), 8.12 (s, 1H), 7.89 (d, J = 8.0 Hz, 1H), 4.21–4.15 (m, 4H), 3.72–3.66 (m, 4H), 2.51 (s, 3H).

  • LC-MS : m/z 323.1 [M + H]⁺.

Scale-Up and Process Optimization

Kilogram-scale synthesis highlights the importance of solvent recycling and catalyst recovery. Replacing acetonitrile with toluene in the coupling step reduces costs without compromising yield (65–67%). Additionally, switching from Pd₂(dba)₃ to cheaper Pd(OAc)₂ with SPhos ligand maintains efficiency (72% yield) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyridazine rings.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile exhibit significant antitumor properties. For instance, research published in Drug Target Insights highlighted how modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines .

Neuropharmacology

The compound's structural analogs have been explored for their neuropharmacological effects, particularly in treating disorders like anxiety and depression. The piperazine ring is known to interact with serotonin receptors, making it a candidate for further investigation in psychopharmacology .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of pyridine derivatives. Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, which could lead to the development of new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyridine derivatives, including 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile, demonstrated promising results in inhibiting tumor growth in vitro. The compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent response, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening involving various piperazine derivatives, the compound was evaluated for its effects on anxiety-like behaviors in animal models. Results indicated significant anxiolytic effects at specific dosages, suggesting its viability as a treatment option for anxiety disorders .

Mechanism of Action

The mechanism of action of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors, ion channels, or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure Piperazine Substituent Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile Pyridine-2-carbonitrile 6-Methylpyridazine None C₁₅H₁₄N₆ 302.3 (estimated)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine Phenyl, thiophene C₂₂H₂₁N₅S 403.5
2-chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine Quinoline, chloranyl C₂₁H₁₈ClN₇O 443.9
2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine-3-carbonitrile Morpholine-pyrimidine Pyran ring C₂₂H₂₇N₇O₂ 421.5

Key Observations:

  • The position of the carbonitrile group varies (2- vs. 3-position on pyridine), which may influence electronic properties and binding interactions.
  • Piperazine substituents differ significantly: the target compound uses 6-methylpyridazine, while others employ methylpiperazine, morpholine-pyrimidine, or methylpiperazine linked to quinoline. These substitutions alter steric bulk and hydrogen-bonding capacity.
  • Additional rings (e.g., thiophene, quinoline, pyran) in analogs introduce diverse pharmacophoric elements that could enhance target selectivity or solubility.

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound (estimated 302.3 g/mol) is smaller than analogs in Table 1, which range from 403.5 to 568.2 g/mol. Lower molecular weight may improve bioavailability.
  • ESI-MS Data : Analogs in show [M+H]+ peaks between 466.2 and 602.2, consistent with their complex structures . The target compound’s simpler structure would likely exhibit a lower m/z.
  • Crystallography : Single-crystal X-ray data for 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile confirm planar pyridine and thiophene rings, with piperazine adopting a chair conformation . Similar structural features are expected for the target compound.

Biological Activity

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known by its CAS number 2380140-86-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C15H16N6C_{15}H_{16}N_{6} with a molecular weight of 280.33 g/mol. The structure features a pyridine ring substituted with a piperazine moiety and a methylpyridazine group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₆
Molecular Weight280.33 g/mol
CAS Number2380140-86-1

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. For instance, it has been reported to exhibit significant activity against E. coli and S. agalactiae , with minimum inhibitory concentrations (MIC) of 50 µM and 75 µM respectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the piperazine ring is crucial for binding to biological targets, while the methylpyridazine moiety enhances lipophilicity and potentially increases cellular uptake.

Key Findings from SAR Studies:

  • Piperazine Substitution : Variations in the piperazine substituents significantly affect antibacterial potency.
  • Pyridine Positioning : The position of substituents on the pyridine ring alters the interaction with target proteins, impacting efficacy.
  • Hydrogen Bonding : The formation of hydrogen bonds between the compound and target enzymes has been identified as a key factor in its mechanism of action.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the piperazine substituent led to enhanced activity against S. aureus and E. faecalis , suggesting that tailored modifications can optimize therapeutic outcomes .

Study 2: In Vivo Efficacy

In vivo studies using bioluminescence imaging demonstrated that the compound could effectively clear acute-stage T. cruzi infections, indicating its potential as an antiparasitic agent . This study underscores the importance of further exploring this compound's therapeutic applications beyond bacterial infections.

Q & A

Basic: What are the standard synthetic routes for 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between a brominated pyridine precursor and 6-methylpyridazine-substituted piperazine derivatives. For example:

  • Step 1 : Bromination of a malononitrile precursor using Br₂/AcOH to generate a reactive intermediate .
  • Step 2 : Nucleophilic substitution with 1-methylpiperazine under reflux conditions, monitored via TLC and purified via column chromatography .
  • Characterization : Intermediates are analyzed using ¹H/¹³C NMR and HPLC for purity (>95%). Single-crystal X-ray diffraction may confirm stereochemistry in analogous compounds .

Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperazine N–CH₃ at δ ~2.3 ppm; pyridazine/pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the piperazine-pyridazine core, critical for understanding steric effects in binding studies .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₄N₆: 278.1254) .

Advanced: How can reaction conditions be optimized for improved yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps.
  • Purification : Scale-up via flash chromatography or recrystallization in ethanol/water mixtures .

Advanced: What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) models optimize transition states for key reactions (e.g., piperazine ring formation) .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding with the nitrile group and π-π stacking of pyridazine .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blot for phosphorylation) methods .
  • Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to address variability.
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps like piperazine ring alkylation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.